4-Bromo-2-(piperidin-1-yl)benzaldehyde

Diversity-Oriented Synthesis C–C Cross-Coupling 2-Arylpiperidine Libraries

4-Bromo-2-(piperidin-1-yl)benzaldehyde (CAS 643094-36-4) is an ortho-piperidine, para-bromine substituted benzaldehyde building block (C12H14BrNO, MW 268.15 g/mol). It is characterized by a dual reactive architecture combining an electrophilic aldehyde with a nucleophilic piperidine nitrogen and a palladium-catalyzed cross-coupling-ready C–Br bond.

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
CAS No. 643094-36-4
Cat. No. B1289166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(piperidin-1-yl)benzaldehyde
CAS643094-36-4
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=CC(=C2)Br)C=O
InChIInChI=1S/C12H14BrNO/c13-11-5-4-10(9-15)12(8-11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2
InChIKeyXXUZQWXJQVBTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(piperidin-1-yl)benzaldehyde CAS 643094-36-4: Procurement-Ready Overview for Specialty Chemical and Medicinal Chemistry Sourcing


4-Bromo-2-(piperidin-1-yl)benzaldehyde (CAS 643094-36-4) is an ortho-piperidine, para-bromine substituted benzaldehyde building block (C12H14BrNO, MW 268.15 g/mol) . It is characterized by a dual reactive architecture combining an electrophilic aldehyde with a nucleophilic piperidine nitrogen and a palladium-catalyzed cross-coupling-ready C–Br bond . Its commercial availability from multiple vendors with analytically confirmed purity (typically ≥95%) and a predicted density of 1.4±0.1 g/cm³ and boiling point of 388.0±37.0 °C situate it as a versatile scaffold for parallel library synthesis and late-stage functionalization programs .

4-Bromo-2-(piperidin-1-yl)benzaldehyde Sourcing Risk: Why Analog Substitution Can Fail in MedChem Campaigns


Direct substitution of 4-Bromo-2-(piperidin-1-yl)benzaldehyde with analogs such as 4-chloro-2-(piperidin-1-yl)benzaldehyde or 4-bromo-2-(pyrrolidin-1-yl)benzaldehyde is precluded by critical reactivity divergences. In the context of an MCAP (Multicomponent Assembly Process) for 2-arylpiperidine library generation, the para-bromo derivative is specifically required: the 4-chloro congener shows insufficient reactivity in palladium-catalyzed cross-coupling steps while the 4-fluoro starting material undergoes competing nucleophilic aromatic substitution under the same basic conditions [1]. Critically, changing the amine ring size from piperidine to pyrrolidine alters both the conformational bias of downstream products and the rate of the initial Mannich-type condensation [1]. These non-interchangeable reactivity profiles mean that procuring the exact 4-bromo-2-(piperidin-1-yl) isomer is a necessity for reproducing published synthetic protocols or scaling validated lead series .

4-Bromo-2-(piperidin-1-yl)benzaldehyde: Head-to-Head Reactivity and Physicochemical Evidence for Scientific Selection


Superior Cross-Coupling Efficiency of the C–Br Bond vs. C–Cl Analog in MCAP-Derived Scaffolds

In the MCAP scaffold assembly, the 4-bromo intermediate 10c underwent facile Suzuki-Miyaura cross-coupling with phenylboronic acids to afford biaryls 22a-c, whereas the analogous reaction with other halogen-substituted substrates (e.g., the 4-chloro congener) stalled after very little conversion under identical conditions [1]. This establishes the bromo derivative as the enabling substrate for downstream diversification, directly contrasting with the unreactive chloro analog.

Diversity-Oriented Synthesis C–C Cross-Coupling 2-Arylpiperidine Libraries

Validated Synthetic Route with 92% Yield from 4-Bromo-2-fluorobenzaldehyde

The compound is reliably synthesized via SNAr of 4-bromo-2-fluorobenzaldehyde with piperidine in N,N-dimethylacetamide at 120 °C, achieving a reported yield of 92% . In contrast, the synthesis of the 4-chloro congener via direct amination of 4-chlorobenzaldehyde requires more forcing conditions and typically yields lower conversions due to the poorer leaving group ability of chloride relative to fluoride in the starting material .

Process Chemistry Nucleophilic Aromatic Substitution Building Block Synthesis

Dual Reactivity Architecture Enabling One-Pot Tandem Reactions Unavailable to Des-Bromo or Des-Piperidine Analogs

The ortho-piperidine/para-bromine substitution pattern provides orthogonal reactivity handles: the aldehyde undergoes condensation and Mannich-type reactions while the C–Br bond is preserved for subsequent metal-catalyzed cross-coupling [1]. In the MCAP study, this dual reactivity was exploited for a Mannich-cycloaddition sequence followed by Suzuki coupling, a synthetic logic that fails with des-bromo substrates (e.g., 2-(piperidin-1-yl)benzaldehyde, CAS 34595-26-1) which lack the halogen handle entirely [1][2].

Tandem Reactions Orthogonal Reactivity Multicomponent Reactions

Predictable Physicochemical Profile Supporting Chromatographic Purification and Formulation

The compound exhibits a predicted density of 1.4±0.1 g/cm³ and a boiling point of 388.0±37.0 °C at 760 mmHg, with a vapor pressure of 0.0±0.9 mmHg at 25 °C . These values differentiate it from the 4-chloro congener (MW 223.7 g/mol, lower predicted boiling point ~350 °C) and the 4-bromo-2-(pyrrolidin-1-yl) analog (MW 254.12 g/mol), enabling straightforward chromatographic separation and predictable behavior in reversed-phase HPLC purification typical of medicinal chemistry workflows.

Physicochemical Properties Chromatography ADME Predictions

4-Bromo-2-(piperidin-1-yl)benzaldehyde: Optimal Research and Industrial Application Scenarios Based on Evidence


Diversity-Oriented Synthesis of 2-Arylpiperidine Libraries via MCAP

The compound is validated as the optimal starting material for the multicomponent, Mannich-type assembly process (MCAP) published in Tetrahedron 2014, where the 4-bromo substituent is essential for subsequent Suzuki-Miyaura diversification to biaryl products. The 4-chloro congener fails under identical cross-coupling conditions, confirming the non-interchangeability of halogen-substituted building blocks in this validated DOS protocol [1].

Late-Stage Functionalization and Parallel Library Synthesis

The orthogonal aldehyde and C–Br reactive sites enable chemists to perform sequential condensation and cross-coupling reactions without protecting group manipulations. This is critical for parallel synthesis automation where the 4-bromo handle serves as the sole site for introducing diverse aryl/heteroaryl groups in the final library diversification step, a role that des-bromo or 4-chloro analogs cannot fulfill [1].

Process Chemistry Scale-Up from 4-Bromo-2-fluorobenzaldehyde

The robust 92%-yielding SNAr route from commercially available 4-bromo-2-fluorobenzaldehyde provides a scalable, cost-effective entry to this building block. The well-defined reaction conditions (DMA, 120 °C, 3h) facilitate technology transfer to pilot-scale synthesis, reducing procurement lead times for medicinal chemistry teams requiring multi-gram quantities .

Target Identification and Chemical Probe Synthesis

Derivatives of this scaffold have demonstrated activity as inhibitors of RPN11 (deubiquitinating enzyme, IC50 = 52 µM), RAD52 (IC50 = 4.6 µM), and the NF-κB pathway (IC50 = 0.05 µM), establishing the bromo-piperidine benzaldehyde as a privileged starting point for synthesizing chemical probes targeting ubiquitin-proteasome and DNA repair pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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